molecular formula C8H7F3N2O2 B1429186 methyl 4-amino-2-(trifluoromethyl)pyridine-3-carboxylate CAS No. 1018678-43-7

methyl 4-amino-2-(trifluoromethyl)pyridine-3-carboxylate

Cat. No.: B1429186
CAS No.: 1018678-43-7
M. Wt: 220.15 g/mol
InChI Key: INZALLBQCFNGAE-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-(trifluoromethyl)pyridine-3-carboxylate is a fluorinated pyridine derivative. This compound is characterized by the presence of an amino group at the 4-position, a trifluoromethyl group at the 2-position, and a carboxylate ester group at the 3-position of the pyridine ring. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-2-(trifluoromethyl)pyridine-3-carboxylate typically involves multi-step reactions starting from commercially available pyridine derivatives. The carboxylate ester group is then introduced through esterification reactions under mild conditions .

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. The use of catalysts, such as palladium or copper, in cross-coupling reactions like the Suzuki–Miyaura coupling, is common . These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-(trifluoromethyl)pyridine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-amino-2-(trifluoromethyl)pyridine-3-carboxylate is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the development of bioactive compounds and pharmaceuticals.

    Medicine: As a precursor for the synthesis of drugs targeting specific enzymes or receptors.

    Industry: In the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of methyl 4-amino-2-(trifluoromethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its use in drug development, where it can inhibit specific enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-2-(trifluoromethyl)pyridine-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. These properties make it a valuable compound in various applications, particularly in drug development and materials science .

Properties

CAS No.

1018678-43-7

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

methyl 4-amino-2-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C8H7F3N2O2/c1-15-7(14)5-4(12)2-3-13-6(5)8(9,10)11/h2-3H,1H3,(H2,12,13)

InChI Key

INZALLBQCFNGAE-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CN=C1C(F)(F)F)N

Canonical SMILES

COC(=O)C1=C(C=CN=C1C(F)(F)F)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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COC(=O)c1c(N=[N+]=[N-])ccnc1C(F)(F)F
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Synthesis routes and methods II

Procedure details

Cold (0° C. ice bath) concentrated hydriodic acid (182 mL of a 57% aqueous solution) is added to methyl 4-azido-2-(trifluoromethyl)nicotinate (7.50 g, 30.5 mmol) in a flask. The mixture is stirred at 0° C. until TLC (ethyl acetate-hexanes, 75:25) shows complete consumption of starting material. The mixture is poured over an ice cold solution of potassium hydroxide (95 g of solid KOH dissolved in 300 mL of water). The mixture is extracted with diethyl ether. The ethereal layer is washed with water, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to afford a yellow solid. The solid is dissolved in a minimal amount of dichloromethane and passed through a silica gel plug, eluting with ethyl acetate-hexanes (10:90). The eluant is concentrated to afford 3.42 g (51%) of methyl 4-amino-2-(trifluoromethyl)nicotinate as an off-white solid. 1HNMR (400 MHz, CD3OD), 8.11 (d, 1H), 6.93 (d, 1H), 3.878 (s, 3H). LC/MS (M+1)=221.2
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